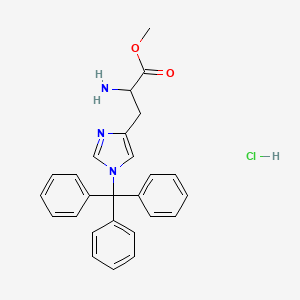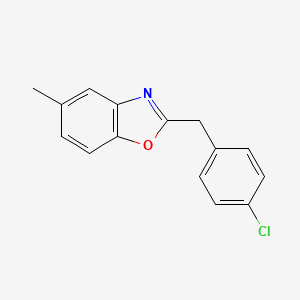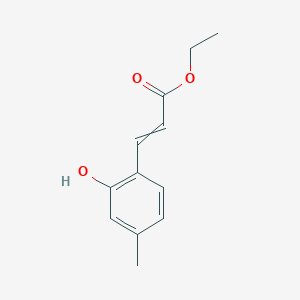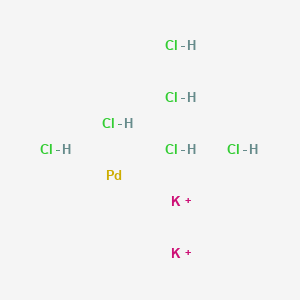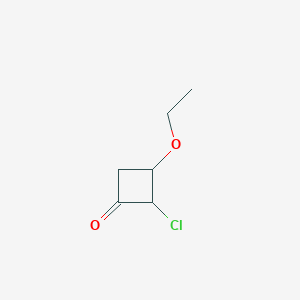
2-Chloro-3-ethoxycyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-ethoxycyclobutan-1-one is an organic compound with the molecular formula C6H9ClO2 It is a cyclobutanone derivative, characterized by the presence of a chlorine atom and an ethoxy group attached to the cyclobutanone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethoxycyclobutan-1-one typically involves the chlorination of 3-ethoxycyclobutanone. One common method includes the reaction of 3-ethoxycyclobutanone with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 2-position of the cyclobutanone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can yield various reduced products depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Various substituted cyclobutanones depending on the nucleophile.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
科学研究应用
2-Chloro-3-ethoxycyclobutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-3-ethoxycyclobutan-1-one involves its interaction with various molecular targets. The chlorine atom and the ethoxy group influence its reactivity and interactions with enzymes, receptors, or other biomolecules. The exact pathways depend on the specific application and the biological system involved.
相似化合物的比较
3-Ethoxycyclobutanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chlorocyclobutanone: Lacks the ethoxy group, affecting its solubility and reactivity.
3-Chlorocyclobutanone: Chlorine atom at a different position, leading to different chemical properties.
This detailed overview provides a comprehensive understanding of 2-Chloro-3-ethoxycyclobutan-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C6H9ClO2 |
|---|---|
分子量 |
148.59 g/mol |
IUPAC 名称 |
2-chloro-3-ethoxycyclobutan-1-one |
InChI |
InChI=1S/C6H9ClO2/c1-2-9-5-3-4(8)6(5)7/h5-6H,2-3H2,1H3 |
InChI 键 |
CUFFLAQZIZIGTQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1CC(=O)C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


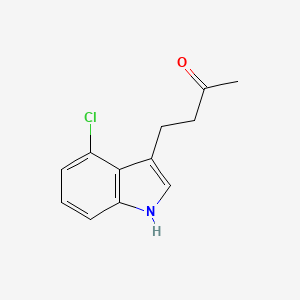
![1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B15146019.png)
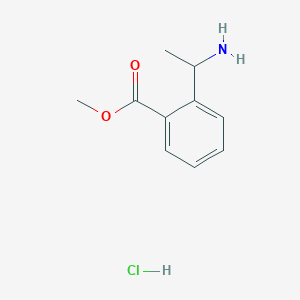
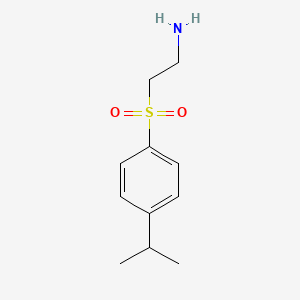
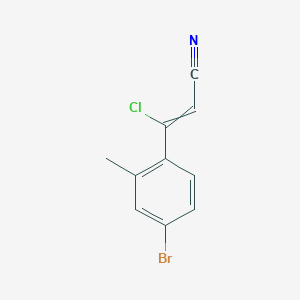
![7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15146054.png)
![(S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid](/img/structure/B15146059.png)
![8-[(1E)-3-Hydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B15146074.png)
![(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine](/img/structure/B15146076.png)
